4-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate aldehydes and amines.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Cyclopropoxy Group Addition: The cyclopropoxy group can be added through a nucleophilic substitution reaction using cyclopropyl bromide.
Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropyl bromide in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a potential therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine
- 4-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-4-amine
Uniqueness
4-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-3-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with molecular targets. This uniqueness can make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-tert-butyl-5-cyclopropyloxy-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C14H22N2O/c1-14(2,3)13-11(16(4)5)8-15-9-12(13)17-10-6-7-10/h8-10H,6-7H2,1-5H3 |
InChI Key |
OEDOBOWGHIHZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NC=C1N(C)C)OC2CC2 |
Origin of Product |
United States |
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